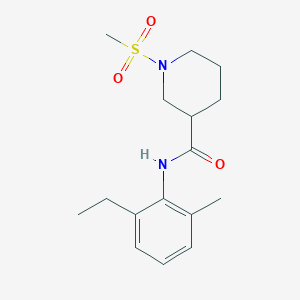![molecular formula C19H19ClN2O6S B4195012 methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4195012.png)
methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate
描述
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a type of benzoate ester that has been extensively studied for its potential applications in medicine and biochemistry.
作用机制
The mechanism of action of methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinases. It has also been shown to inhibit the activity of various proteases, including cathepsin B and MMP-2. Additionally, it has been shown to inhibit the activity of various transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate has several advantages and limitations for lab experiments. One advantage is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is its potential toxicity, which can affect the viability of cells and tissues. Additionally, its high cost and limited availability can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the use of methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate in scientific research. One direction is the development of new analogs with improved potency and specificity. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Additionally, its potential applications in drug delivery and imaging can be explored.
Conclusion
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its high potency and specificity make it a valuable tool for studying various cellular processes and signaling pathways. However, its potential toxicity and limited availability should be taken into consideration when designing experiments.
科学研究应用
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate has been extensively studied for its potential applications in various scientific research fields. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the role of various signaling pathways in cellular processes. Additionally, it has been studied for its potential applications in drug discovery and development.
属性
IUPAC Name |
methyl 5-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S/c1-12(23)13-5-4-6-15(9-13)22(29(3,26)27)11-18(24)21-14-7-8-17(20)16(10-14)19(25)28-2/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEJEENQGSIMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4194932.png)
![2-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4194942.png)

![N-(2,5-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B4194965.png)
![N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B4194973.png)

![8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide](/img/structure/B4194985.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194987.png)
![methyl 2-({[5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4194991.png)
![5-(4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4194998.png)
![5-[(4-ethoxyphenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4194999.png)
![6-amino-4-[2,4-dimethyl-5-(1-pyrrolidinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4195017.png)
![2-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}ethanol](/img/structure/B4195031.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthyl-3-phenylpropanamide](/img/structure/B4195037.png)